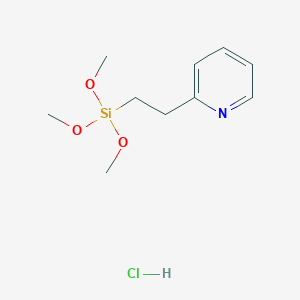![molecular formula C12H18Br6N2O2 B14287493 N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] CAS No. 119548-14-0](/img/structure/B14287493.png)
N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethane-1,2-diyl linkage flanked by two 3-bromo-2,2-bis(bromomethyl)propanamide groups, making it a highly brominated molecule. Its structure allows for diverse chemical reactivity and potential utility in synthetic chemistry, materials science, and biological research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] typically involves the reaction of ethane-1,2-diamine with 3-bromo-2,2-bis(bromomethyl)propanoic acid or its derivatives. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The process may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
科学的研究の応用
N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its brominated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it suitable for use in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can disrupt normal cellular processes, making the compound a potential tool for studying biological pathways and developing therapeutic agents .
類似化合物との比較
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: This compound has a similar ethane-1,2-diyl linkage but lacks the brominated groups, resulting in different chemical reactivity and applications.
2,2-Bis(bromomethyl)-1,3-propanediol: This compound shares the bromomethyl groups but has a different central linkage, leading to variations in its chemical behavior and uses.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] is unique due to its highly brominated structure, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
特性
CAS番号 |
119548-14-0 |
|---|---|
分子式 |
C12H18Br6N2O2 |
分子量 |
701.7 g/mol |
IUPAC名 |
3-bromo-N-[2-[[3-bromo-2,2-bis(bromomethyl)propanoyl]amino]ethyl]-2,2-bis(bromomethyl)propanamide |
InChI |
InChI=1S/C12H18Br6N2O2/c13-3-11(4-14,5-15)9(21)19-1-2-20-10(22)12(6-16,7-17)8-18/h1-8H2,(H,19,21)(H,20,22) |
InChIキー |
GCGYBICIDYUXEC-UHFFFAOYSA-N |
正規SMILES |
C(CNC(=O)C(CBr)(CBr)CBr)NC(=O)C(CBr)(CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


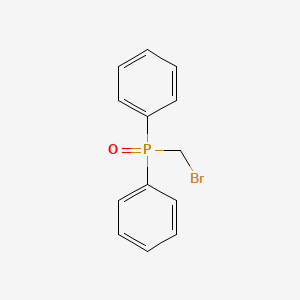
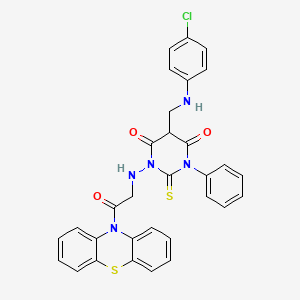
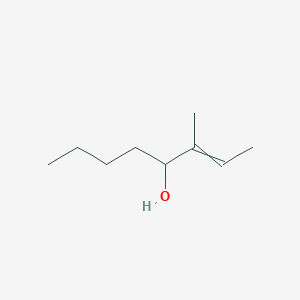
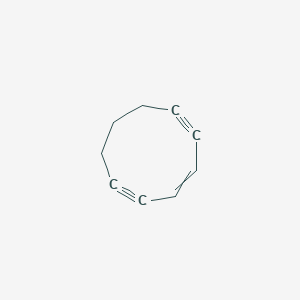
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
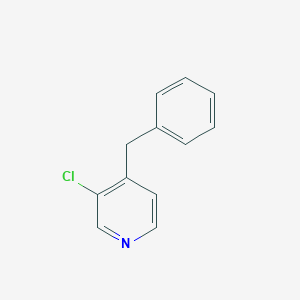
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)

![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)

